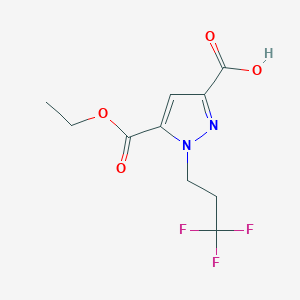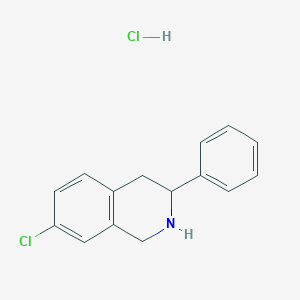![molecular formula C18H22ClN3O B2943172 3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one CAS No. 2320861-36-5](/img/structure/B2943172.png)
3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one, commonly known as 3-CP, is a research chemical that is widely used in scientific research. It is a synthetic compound that belongs to the class of cathinones and is structurally similar to other psychoactive substances like methamphetamine and MDMA. The chemical formula of 3-CP is C19H23ClN2O, and it has a molecular weight of 328.85 g/mol.
Wirkmechanismus
The exact mechanism of action of 3-CP is not fully understood, but it is believed to act as a potent reuptake inhibitor of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. It is also known to stimulate the release of these neurotransmitters from their storage vesicles.
Biochemical and Physiological Effects:
Studies have shown that 3-CP produces a range of biochemical and physiological effects in the body. It has been found to increase locomotor activity, induce hyperthermia, and produce rewarding effects in animal models. It has also been shown to produce sympathomimetic effects like tachycardia, hypertension, and mydriasis in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-CP in lab experiments include its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one of the limitations of using 3-CP is its potential for abuse and misuse, which can lead to safety concerns for researchers.
Zukünftige Richtungen
There are several future directions for the research on 3-CP. One potential area of research is to study its pharmacokinetics and metabolism in humans, which can provide valuable information for forensic and toxicological purposes. Another area of research is to explore its potential therapeutic applications, particularly in the treatment of psychiatric disorders like depression and anxiety. Furthermore, there is a need for more studies to evaluate its safety profile and potential for abuse, which can inform regulatory policies on its use in scientific research.
Synthesemethoden
The synthesis of 3-CP involves the reaction of 3-(3-chlorophenyl)propan-1-ol with 3-(1-methylpyrazol-4-yl)piperidine in the presence of a strong acid catalyst like hydrochloric acid. The resulting product is then purified using various chromatographic techniques like column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
3-CP has been extensively used in scientific research to study its biochemical and physiological effects. It is primarily used as a reference standard for analytical purposes in forensic and toxicological laboratories. It is also used as a tool to study the structure-activity relationships of cathinones and their analogs.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-21-12-16(11-20-21)15-5-3-9-22(13-15)18(23)8-7-14-4-2-6-17(19)10-14/h2,4,6,10-12,15H,3,5,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZBYRFFEIRQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2943089.png)
![1-allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2943091.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)
![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)
![2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2943100.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2943109.png)
![2-(2-(Diethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2943112.png)